molecular formula C8H12N4O4 B8710693 tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

Cat. No. B8710693
M. Wt: 228.21 g/mol
InChI Key: IVSYQKCWDVZBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate is a useful research compound. Its molecular formula is C8H12N4O4 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

tert-butyl N-(5-nitro-1H-pyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)9-5-4-6(11-10-5)12(14)15/h4H,1-3H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYQKCWDVZBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

Synthesis routes and methods I

Procedure details

To 10 g (63.66 mmol) of 5-nitro-1H-pyrazole-3-carboxylic acid are respectively added 39 ml of tert-butanol, 27.44 ml (127.3 mmol) of diphenylphosphorazidate and 17.7 ml (127.32 mmol) of triethylamine. The solution is refluxed for 8 h, then an aqueous solution saturated with potassium carbonate is added until reaching pH 8, and the product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and concentrated. The residue obtained is triturated in methanol to give 4.38 g of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid. The filtrate is concentrated and purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 7:3) to yield an additional 1.49 g of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.44 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

39 ml of tert-butanol, 27.44 ml (127.3 mmol) of diphenyl phosphorazidate and 17.7 ml (127.32 mmol) of triethylamine are added respectively to 10 g (63.66 mmol) of 5-nitro-1H-pyrazol-3-carboxylic acid. The solution is carried at reflux for 8 hours and then saturated aqueous potassium carbonate solution is added until pH=8 and the product is extracted several times with ethyl acetate. The organic phases are combined, dried on magnesium sulfate and concentrated. The residue obtained is triturated in methanol to yield 4.38 g (30.1%) of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid. The filtrate is concentrated and purified by silica gel chromatography (eluent: 7:3 cyclohexane/ethyl acetate) to yield an additional 1.49 g (10.3%) of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.44 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Two

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